molecular formula C16H21NO5 B11173543 Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate

Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate

Cat. No.: B11173543
M. Wt: 307.34 g/mol
InChI Key: CDMISBDINCSWQS-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxyl group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: 3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The piperidine ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The 3,4-dimethoxybenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • Methyl 1-(3,4-dimethylphenyl)carbonylpiperidine-4-carboxylate

Uniqueness

Methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.

By comparing it with similar compounds, researchers can identify the specific contributions of the 3,4-dimethoxybenzoyl group to the compound’s overall behavior and properties.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

methyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H21NO5/c1-20-13-5-4-12(10-14(13)21-2)15(18)17-8-6-11(7-9-17)16(19)22-3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

CDMISBDINCSWQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)OC

Origin of Product

United States

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